molecular formula C17H13Cl2NO3 B252892 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

货号 B252892
分子量: 350.2 g/mol
InChI 键: LMRRUBSCEKRCHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a synthetic compound that belongs to the class of indolinone derivatives. It was first synthesized in 1994 by Sugen Inc. as a potential anti-cancer drug. SU5416 has been extensively studied for its anti-tumor properties and has shown promising results in preclinical studies.

作用机制

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one inhibits the activity of VEGFR and PDGFR by binding to the ATP-binding site of these receptors. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one also inhibits the formation of new blood vessels (angiogenesis) that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects in vitro and in vivo. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one also inhibits angiogenesis by blocking the formation of new blood vessels. In addition, 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects by inhibiting the activity of cytokines and chemokines.

实验室实验的优点和局限性

One of the advantages of using 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a highly specific inhibitor of VEGFR and PDGFR. This makes it a useful tool for studying the role of these receptors in cancer growth and angiogenesis. However, one of the limitations of using 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is that it has poor solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the study of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent and selective inhibitors of VEGFR and PDGFR. Another area of research is the combination of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one with other anti-cancer drugs to enhance its anti-tumor effects. Additionally, the use of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in combination with immunotherapy has shown promising results in preclinical studies and warrants further investigation.

合成方法

The synthesis of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves several steps, starting from the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form 2-(2,4-dichlorophenyl)-2-oxoethyl acetoacetate. This intermediate is then reacted with methylamine to form 3-(2,4-dichlorophenyl)-2-oxoethyl-N-methylimidazolidin-2-one. The final step involves the reaction of this intermediate with 3-bromo-5-methyl-1H-indole to form 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one.

科学研究应用

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one works by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and proliferation of cancer cells.

属性

产品名称

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

分子式

C17H13Cl2NO3

分子量

350.2 g/mol

IUPAC 名称

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one

InChI

InChI=1S/C17H13Cl2NO3/c1-9-2-5-14-12(6-9)17(23,16(22)20-14)8-15(21)11-4-3-10(18)7-13(11)19/h2-7,23H,8H2,1H3,(H,20,22)

InChI 键

LMRRUBSCEKRCHY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O

规范 SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。